molecular formula C22H22BrNO2 B12508822 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline

4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline

Cat. No.: B12508822
M. Wt: 412.3 g/mol
InChI Key: QTOCPACSSHFGOY-UHFFFAOYSA-N
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Description

4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate can be synthesized through a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent . The subsequent steps involve the formation of the cyclopentaquinoline core through a series of cyclization and condensation reactions, often catalyzed by palladium or copper-based catalysts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), Potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups that can further be utilized in different chemical and biological applications.

Scientific Research Applications

4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is used in the study of biological pathways and mechanisms, especially those involving brominated aromatic compounds.

    Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to increase cytosolic calcium levels and inhibit cell migration in certain cancer cell lines . The compound may act as a G-protein-coupled estrogen receptor antagonist, making it a potential candidate for treating estrogen-sensitive cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(6-bromo-2H-1,3-benzodioxol-5-yl)-8-isopropyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline lies in its combination of a brominated benzodioxole moiety with a cyclopentaquinoline core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3

InChI Key

QTOCPACSSHFGOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5

Origin of Product

United States

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